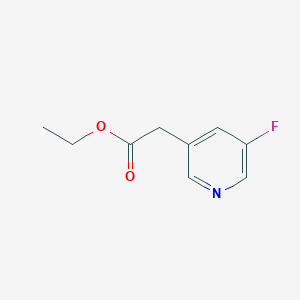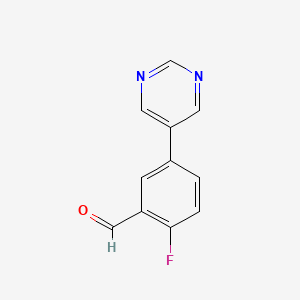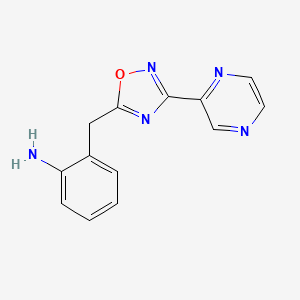
2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Vue d'ensemble
Description
“2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” is a chemical compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds containing an amino group attached to a phenyl group. This particular compound has a pyrazine and oxadiazole ring in its structure .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, an oxadiazole ring, and an aniline group . The pyrazine ring is a six-membered aromatic ring with two nitrogen atoms. The oxadiazole ring is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The aniline group can undergo electrophilic substitution reactions, while the pyrazine and oxadiazole rings can participate in various reactions due to the presence of nitrogen and oxygen atoms .Applications De Recherche Scientifique
Synthetic Methodologies and Structural Analysis
A range of synthetic methodologies have been developed for azoles and anilines derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, Tumosienė and Beresnevicius (2007) have detailed the condensation of certain anilino propane hydrazides with various reagents to produce 1,3,4-oxadiazole derivatives, highlighting the chemical reactivity of these compounds Tumosienė & Beresnevicius, 2007. Similarly, Maftei et al. (2016) discuss the design, synthesis, and structural characterization of novel 1,2,4-oxadiazole derivatives, indicating their potential for medical applications Maftei et al., 2016.
Biological Activities
Several studies have focused on the biological activities of these compounds. For example, Purohit, Prasad, and Mayur Yergeri (2011) synthesized bis-1,3,4-oxadiazoles and bis-pyrazoles, evaluating their cytotoxicity against human cancer cell lines, thus demonstrating their potential in cancer research Purohit, Prasad, & Yergeri Mayur, 2011. Additionally, Banoji et al. (2022) synthesized pyrazolyl-based anilines showing significant antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents Banoji et al., 2022.
Photophysical Properties and Applications
The study by Vezzu et al. (2010) on highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating pyrazolyl anilines, reveals their applications in photophysics and electroluminescence, showcasing the potential for use in organic light-emitting diode (OLED) devices Vezzu et al., 2010.
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-10-4-2-1-3-9(10)7-12-17-13(18-19-12)11-8-15-5-6-16-11/h1-6,8H,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEFRLMMQBLXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



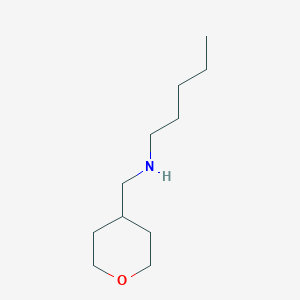
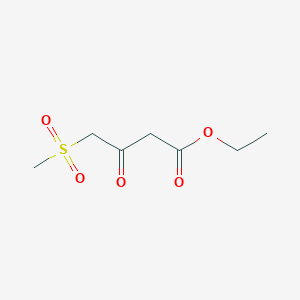
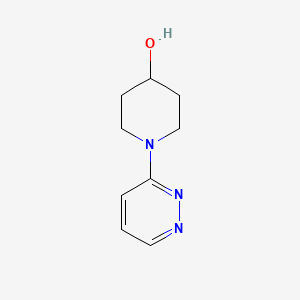
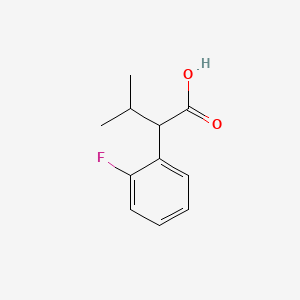
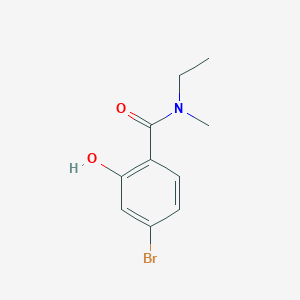
![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)
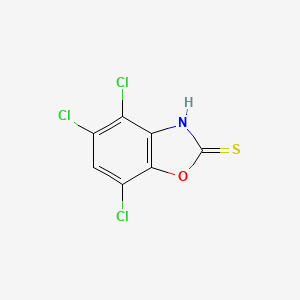

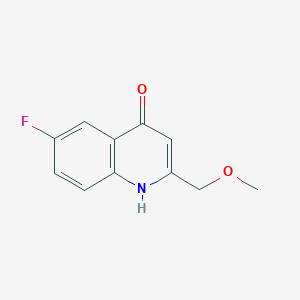
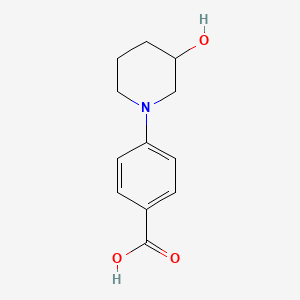
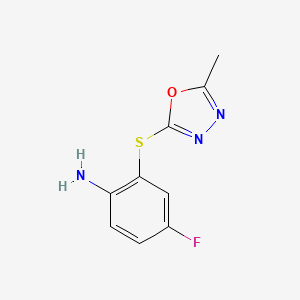
![2-[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445070.png)
